molecular formula C16H12FN3O2 B2779564 N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-35-0

N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2779564
CAS RN: 1251594-35-0
M. Wt: 297.289
InChI Key: INESTLNVDNGGQB-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The molecule also has a fluorophenyl group and a carboxamide group attached to the naphthyridine core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the naphthyridine core, the fluorophenyl group, and the carboxamide group. The presence of nitrogen, oxygen, and fluorine atoms would likely result in a variety of polar interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electron-withdrawing fluorine atom and the electron-donating methyl group. The naphthyridine core could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antibacterial Activity

The synthesis and investigation of N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives have shown promising antibacterial activities. For example, studies have explored the antibacterial potency of similar naphthyridine derivatives, highlighting the importance of substituent modifications to enhance their efficacy against bacterial infections. These compounds have been evaluated for their in vitro and in vivo activities, demonstrating their potential as therapeutic agents against various bacterial strains (Chu et al., 1986), (Bouzard et al., 1992).

Cytotoxic Activity and Anticancer Potential

Research has also focused on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with the N-(4-fluorophenyl) moiety. These studies have identified compounds with potent cytotoxicity against cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma (LLTC), underlining their potential as antitumor agents (Deady et al., 2005).

Molecular Imaging and Neurodegenerative Diseases

Derivatives of N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide have been utilized in molecular imaging studies, particularly for the quantification of serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. These studies employ positron emission tomography (PET) with selective molecular imaging probes based on naphthyridine derivatives, providing insights into the pathophysiology of neurodegenerative diseases and aiding in the development of diagnostic and therapeutic strategies (Kepe et al., 2006).

Fluorescent Sensing and Imaging Applications

Naphthyridine derivatives, including those containing the N-(4-fluorophenyl) group, have been explored for their potential in developing fluorescent sensors and imaging agents. These studies focus on the synthesis of fluorescent compounds based on naphthalene diimide frameworks for applications in detecting environmental pollutants and for bioimaging purposes. The derivatization strategies aim to enhance photochemical stability and fluorescence properties for sensitive and selective detection of specific targets (Fan et al., 2016).

Future Directions

The study of naphthyridine derivatives is an active area of research, with many compounds being investigated for their potential as therapeutic agents. This particular compound could be of interest for further study, given its complex structure and the presence of several functional groups .

properties

IUPAC Name

N-(4-fluorophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INESTLNVDNGGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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